2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide
Overview
Description
2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine under acidic or basic conditions.
Introduction of the chloro group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation reaction: The final step involves the reaction of the chloro-substituted pyrazole with propanoyl chloride in the presence of a base such as triethylamine to form the desired propanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products Formed
Substitution reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation and reduction reactions: Products include oxides or amines.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets:
Enzyme inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Receptor modulation: It can interact with cellular receptors, modulating their signaling pathways.
Molecular targets: Common targets include kinases, proteases, and other enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide: Similar structure with a bromo group instead of a chloro group.
2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzamide: Similar structure with a benzamide group instead of a propanamide group.
Uniqueness
Properties
IUPAC Name |
2-chloro-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9(15)14(19)16-13-10(2)17-18(11(13)3)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITVRYVZPHFBDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182586 | |
Record name | 2-Chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-97-9 | |
Record name | 2-Chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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